5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
Overview
Description
5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is a chemical compound with the molecular formula C7H6BrNO2S . It has a molecular weight of 248.090 .
Synthesis Analysis
The synthesis of this compound involves multiple steps . One method involves the use of 2,2’-azobis (isobutyronitrile) and N-Bromosuccinimide in toluene at 90 °C for 2 hours, followed by the addition of potassium carbonate in N,N-dimethyl-formamide at 20 °C .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with an isothiazole ring, which contains a sulfur and nitrogen atom . The isothiazole ring is brominated and contains two oxygen atoms, forming a dioxide group .Physical And Chemical Properties Analysis
This compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . Its Log Po/w values, which indicate its lipophilicity, range from 1.0 to 1.79 . Its water solubility ranges from 0.0777 mg/ml to 3.2 mg/ml .Scientific Research Applications
Stereoselective Synthesis
Researchers have utilized 5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide in the stereoselective synthesis of cyclic compounds. For instance, the compound underwent [3+2] cycloaddition with benzonitrile oxide to yield 5-spiro isoxazoline adducts with complete regioselectivity. Steric hindrance induced facial selectivity in these cycloadditions, demonstrating its utility in creating complex molecular architectures with high selectivity (Ryan, Francis, & Savage, 2013).
Antiproliferative Agents
A study highlighted the synthesis of 5-sulfanyl-3-alkylaminoisothiazole dioxide derivatives, identifying them as potent inhibitors of rat aortic myocyte proliferation. This suggests the compound's potential as a scaffold for developing antiproliferative agents, offering a new avenue for therapeutic research (Clerici et al., 2006).
Novel Cyclic Sulfonamides
The compound has been employed in the synthesis of novel cyclic sulfonamides via the thermal Diels-Alder reaction of triene derivatives. This method produced substituted hexahydrobenzo[d]isothiazole dioxides, illustrating its potential in synthesizing cyclic sulfonamides with therapeutic relevance (Greig, Tozer, & Wright, 2001).
Organic Synthesis and Medicinal Chemistry
In the field of organic synthesis and medicinal chemistry, 5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide has been used to generate benzosultams through radical processes, showcasing its versatility in constructing complex molecules. An efficient route to diverse 3-sulfonated derivatives was achieved via a three-component reaction, highlighting its application in synthesizing pharmacologically relevant compounds (Zhou, Xia, & Wu, 2017).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2,3-dihydro-1,2-benzothiazole 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTPDJJQGWIEFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)S(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.